Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2,4-pentadienyl)-2-cyclopenten-1-yl ester, (1R-(1alpha(S*(Z)),3beta(E)))-
Description
Historical Context of Pyrethrin Research and Development
The use of crushed chrysanthemum flowers as an insecticide dates back centuries, with early use documented in China around 1000 BC and in Persia for household pest control. wikipedia.org In the mid-19th century, "Persian powder" was introduced to Europe, marking the beginning of its commercial trade. mdpi.comchemistryviews.org The insecticidal properties of pyrethrum were recognized in Asia around 1800, and during the Napoleonic Wars, French soldiers used the flowers to repel fleas and lice. wikipedia.org
Scientific investigation into the active components of pyrethrum began in the early 20th century. mdpi.com Japanese chemists were among the first to attempt to isolate the active substance, demonstrating that it was an ester that lost its insecticidal properties upon cleavage. chemistryviews.org The foundational research that identified the primary active compounds, Pyrethrin I and Pyrethrin II, was conducted by Hermann Staudinger and Lavoslav Ružička between 1910 and 1916, with their comprehensive findings published in 1924. wikipedia.orgsci-hub.se This groundbreaking work laid the scientific foundation for understanding the chemical nature of these natural insecticides. sci-hub.se
The World Wars significantly impacted the pyrethrum market. During World War I, it became difficult to import Dalmatian pyrethrum flowers, a primary source. sci-hub.se Subsequently, Kenya became a leading producer due to the high concentration of active ingredients in the flowers grown there. nih.gov The strategic importance of pyrethrum was further highlighted during World War II when it was declared a war material for malaria control in 1942. sci-hub.senih.gov
The elucidation of the chemical structures of Pyrethrin I and Pyrethrin II by Staudinger and Ružička opened the door for the development of synthetic analogs, known as pyrethroids. wikipedia.org The first synthetic pyrethroid, allethrin (B1665230), was synthesized in 1949, marking a new era in insecticide development. nih.govnih.gov
Structure
2D Structure
Properties
Key on ui mechanism of action |
The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/ Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/ The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current. Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/ The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/ |
|---|---|
CAS No. |
121-29-9 |
Molecular Formula |
C22H28O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H28O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8+,13-11+ |
InChI Key |
VJFUPGQZSXIULQ-VKTMSVCMSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C/C=C\C=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C |
boiling_point |
BP: 200 °C at 0.1 mm Hg, decomposes |
Color/Form |
Viscous liquid |
Other CAS No. |
121-29-9 |
Pictograms |
Irritant; Environmental Hazard |
shelf_life |
Oxidizes rapidly and becomes inactive in air. Pyrethrums are highly unstable in the presence of light, moisture, and air. Whole flowers decompose more slowly than ground flowers or dust. Stored powders lose about 20% of their potency in one year. The potency of the pyrethrums can best be preserved in sealed, lightproof containers kept at lower temperatures. /Pyrethrum/ Pyrethrins are decomposed by exposure to light with loss of insecticidal activity. They are rapidly oxidized and inactivated by air. /Pyrethrins/ ... As the pyrethrins approach 100% purity, their stability decreases; pyrethrin I & II are less stable than the other compounds. /Pyrethrins/ Stable >10 yr in absence of light, at ambient temperature. |
solubility |
Soluble in ethanol, ether, carbon tetrachloride Soluble in petroleum ether (less sol than pyrethrin I), kerosene, ethylene dichloride, nitromethane In water, 9.0 mg/L (temperature not specified) |
Synonyms |
pyrethrin I pyrethrin II |
vapor_pressure |
3.98X10-7 mm Hg at 25 °C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Pyrethrin Ii in Plants
Elucidation of Biosynthetic Precursors and Intermediates
The biosynthesis of Pyrethrin II is a sophisticated process, drawing precursors from two major metabolic routes within the plant. The acid portion, pyrethric acid, originates from the plastidial methylerythritol-4-phosphate (MEP) pathway, a cornerstone of terpene biosynthesis. maxapress.commaxapress.com The alcohol component, pyrethrolone (B1236646), is derived from the octadecanoid pathway, which is also responsible for the synthesis of the plant hormone jasmonic acid (JA). nih.govmdpi.com
The journey to pyrethric acid begins with the universal terpene precursor, dimethylallyl diphosphate (B83284) (DMAPP). wikipedia.orgnih.gov Two molecules of DMAPP are condensed to form chrysanthemyl diphosphate, a key intermediate. wikipedia.org This is then converted to chrysanthemic acid. mdpi.com Further enzymatic modifications, including hydroxylation and methylation, transform chrysanthemic acid into pyrethric acid, the acidic backbone of Pyrethrin II. mdpi.comnih.gov
The biosynthesis of the alcohol moiety, pyrethrolone, starts with linolenic acid. researchgate.net A series of enzymatic reactions converts linolenic acid into 12-oxo-phytodienoic acid (OPDA). researchgate.netnewswise.com Recent studies suggest that the pathway to pyrethrolone diverges from the canonical JA biosynthesis pathway at the level of OPDA. newswise.comresearchgate.net Evidence indicates that iso-OPDA and cis-jasmone are direct precursors to the rethrolone moiety in Pyrethrin II, rather than jasmonic acid itself. researchgate.netnewswise.comresearchgate.net Cis-jasmone is then hydroxylated to form jasmolone, a direct precursor to pyrethrolone. oup.comnih.gov
The primary site of pyrethrin biosynthesis is the glandular trichomes, which are densely populated on the surface of the disc floret ovaries. nih.govmdpi.com However, the final steps of pyrethrin synthesis, including the formation of pyrethric acid and the ultimate esterification, occur in the pericarp of the achenes. maxapress.commaxapress.com This suggests a transport mechanism for the precursors from the trichomes to the achenes. maxapress.commaxapress.com
Enzymatic Catalysis in Pyrethrin II Biosynthesis
The biosynthesis of Pyrethrin II is orchestrated by a series of specific enzymes that catalyze each step of the pathway. The formation of the cyclopropane (B1198618) ring in the acid moiety is a critical step catalyzed by chrysanthemyl diphosphate synthase (CDS), also known as chrysanthemol (B1213662) synthase (CHS). wikipedia.orgmdpi.comportlandpress.com This enzyme utilizes two molecules of dimethylallyl diphosphate (DMAPP) to produce chrysanthemyl diphosphate. wikipedia.org
Following the formation of chrysanthemol, a sequence of oxidation reactions is carried out by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to yield chrysanthemic acid. mdpi.comnih.gov The conversion of chrysanthemic acid to pyrethric acid involves two key enzymes: chrysanthemol 10-hydroxylase (CHH), a cytochrome P450 oxidoreductase, and 10-carboxychrysanthemic acid 10-methyltransferase (CCMT). mdpi.comnih.gov
On the alcohol moiety side, the pathway begins with enzymes such as lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), which are involved in the initial steps of converting linolenic acid towards jasmonate-related compounds. researchgate.netoup.com A key enzyme in the later stages is jasmone (B1672801) hydroxylase (JMH), a cytochrome P450 oxidoreductase (CYP71AT148), which hydroxylates cis-jasmone to produce jasmolone. researchgate.netoup.com Subsequently, another cytochrome P450 enzyme, pyrethrolone synthase (PYS), also known as CYP82Q3, converts jasmolone to pyrethrolone. maxapress.comnih.gov
The final and crucial step in Pyrethrin II biosynthesis is the esterification of pyrethric acid and pyrethrolone. This reaction is catalyzed by a GDSL lipase-like protein (GLIP), which uniquely facilitates the formation of the ester bond, linking the acid and alcohol moieties to form the final Pyrethrin II molecule. maxapress.comnih.govacs.org
Table 1: Key Enzymes in Pyrethrin II Biosynthesis
| Enzyme | Abbreviation | Function | Pathway Component |
| Chrysanthemyl Diphosphate Synthase | CDS/CHS | Catalyzes the formation of the cyclopropane ring from two DMAPP molecules. wikipedia.orgmdpi.comportlandpress.com | Acid Moiety |
| Alcohol Dehydrogenase | ADH | Oxidizes chrysanthemol to chrysanthemal. mdpi.comnih.gov | Acid Moiety |
| Aldehyde Dehydrogenase | ALDH | Oxidizes chrysanthemal to chrysanthemic acid. mdpi.comnih.gov | Acid Moiety |
| Chrysanthemol 10-hydroxylase | CHH | A cytochrome P450 oxidoreductase that hydroxylates chrysanthemic acid. mdpi.comnih.gov | Acid Moiety |
| 10-carboxychrysanthemic acid 10-methyltransferase | CCMT | Methylates the carboxyl group to form pyrethric acid. mdpi.comnih.gov | Acid Moiety |
| Lipoxygenase | LOX | Involved in the initial conversion of linolenic acid. researchgate.netoup.com | Alcohol Moiety |
| Allene Oxide Synthase | AOS | Involved in the initial conversion of linolenic acid. researchgate.netoup.com | Alcohol Moiety |
| Allene Oxide Cyclase | AOC | Involved in the initial conversion of linolenic acid. researchgate.netoup.com | Alcohol Moiety |
| Jasmone Hydroxylase | JMH (CYP71AT148) | A cytochrome P450 that hydroxylates cis-jasmone to form jasmolone. researchgate.netoup.com | Alcohol Moiety |
| Pyrethrolone Synthase | PYS (CYP82Q3) | A cytochrome P450 that converts jasmolone to pyrethrolone. maxapress.comnih.gov | Alcohol Moiety |
| GDSL Lipase-like Protein | GLIP | Catalyzes the final esterification of pyrethric acid and pyrethrolone. maxapress.comnih.govacs.org | Final Esterification |
Genetic Regulation of Pyrethrin Biosynthesis Pathways
The production of pyrethrins (B594832) is tightly regulated at the genetic level, involving a complex network of transcription factors that respond to various internal and external cues. The expression of pyrethrin biosynthetic genes is not always synchronized with the accumulation of the final products, suggesting intricate regulatory mechanisms. mdpi.comresearchgate.net
Several families of transcription factors have been identified as key regulators of pyrethrin biosynthesis. These include MYB, bZIP, and bHLH transcription factors. For instance, TcMYB8 has been shown to positively regulate pyrethrin biosynthesis by directly binding to the promoters of key enzyme-encoding genes like TcCHS and TcGLIP and activating their expression. mdpi.com Another transcription factor, TcbZIP60, has been found to respond to methyl jasmonate (MeJA) and activate the expression of genes in both the acid (TcCHS) and alcohol (TcAOC) biosynthesis pathways. frontiersin.org
Plant hormones, particularly jasmonates, play a significant dual role in pyrethrin production, acting as both signaling molecules and biosynthetic precursors. maxapress.comnih.gov Treatment with methyl jasmonate (MeJA) can induce the expression of many pyrethrin biosynthesis genes, leading to an increase in pyrethrin content. mdpi.comfrontiersin.org The promoters of key genes such as TcCHS and TcGLIP contain hormone-responsive elements, including those for MeJA, abscisic acid (ABA), and salicylic (B10762653) acid (SA), indicating that their expression is modulated by these signaling molecules. mdpi.comfrontiersin.org
Furthermore, the expression of pyrethrin biosynthetic genes is also influenced by developmental stage and environmental factors. Gene expression often peaks during the early flowering stages, while pyrethrin accumulation is highest in mid-flower development. mdpi.comresearchgate.net Exposure to a blend of volatile organic compounds (VOCs) emitted from damaged conspecific plants has also been shown to enhance the expression of genes involved in pyrethrin biosynthesis, such as DXS, CPPase, 13-LOX, and AOS. oup.com
The coordinated expression of biosynthetic genes, influenced by a web of transcription factors and hormonal signals, ultimately dictates the levels of pyrethrins produced in Tanacetum cinerariifolium. mdpi.comresearchgate.net
Advanced Research on Pyrethrin Ii Mechanism of Insecticidal Action
Primary Molecular Target: Voltage-Gated Sodium Channels in Insects
The principal target of Pyrethrin II in insects is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of nerve impulses. nih.govresearchgate.netmdpi.com Disruption of VGSC function by Pyrethrin II leads to hyperexcitation of the nervous system, resulting in paralysis and ultimately, the death of the insect. mdpi.comwikipedia.orgpatsnap.com
Molecular Binding and Conformational Changes of Sodium Channels
Pyrethrin II binds to the open state of the voltage-gated sodium channel. researchgate.netmdpi.commdpi.com This binding is thought to occur at two principal receptor sites, designated PyR1 and PyR2, which are located in transmembrane helices and linker regions of the channel protein. mdpi.comresearchgate.net The interaction of Pyrethrin II with these sites stabilizes the open conformation of the channel, preventing it from closing in a timely manner. portlandpress.com This prolonged open state is a key factor in the insecticide's mode of action.
Recent computational modeling, including the use of AlphaFold2, has provided insights into the specific amino acid residues that likely form the binding pockets for pyrethroids. mdpi.com These models suggest that pyrethroid binding involves multiple contacts with helices in different domains of the sodium channel protein, effectively locking the channel in an open state. researchgate.net
Modulation of Sodium Channel Kinetics and Ion Flux
The binding of Pyrethrin II significantly alters the kinetics of voltage-gated sodium channels. researchgate.netmdpi.com Specifically, it slows both the activation and inactivation processes of the channel. aopwiki.orgaopwiki.org This leads to a prolonged influx of sodium ions into the neuron following a nerve impulse. ontosight.aiwikipedia.orgpatsnap.com The result is a persistent depolarization of the nerve membrane, causing repetitive and uncontrolled firing of nerve signals. mdpi.compatsnap.com This hyperexcitability is a hallmark of pyrethroid poisoning. patsnap.com The prolonged sodium current is observed as a characteristic "tail current" in voltage-clamp experiments. uu.nlsci-hub.se
| Parameter | Effect of Pyrethrin II | Consequence |
| Channel Activation | Slowed | Prolonged opening of the sodium channel |
| Channel Inactivation | Inhibited/Delayed | Persistent influx of sodium ions |
| Sodium Ion Flux | Increased | Membrane depolarization and hyperexcitability |
| Nerve Firing | Repetitive and uncontrolled | Paralysis and death of the insect |
Stereoselective Interaction with Sodium Channels
The interaction of pyrethroids with sodium channels is highly stereospecific. aopwiki.orguu.nltandfonline.com This means that the three-dimensional structure of the pyrethroid molecule is crucial for its binding affinity and insecticidal activity. Certain isomers of a pyrethroid compound may bind effectively to the sodium channel and exert a potent toxic effect, while other isomers are unable to bind and are consequently inactive. aopwiki.org This stereoselectivity underscores the specific nature of the binding interaction between Pyrethrin II and its target site on the sodium channel. The insecticidal activity of pyrethroids like allethrin (B1665230) and tetramethrin (B1681291) is strictly dependent on their specific stereochemical structure. researchgate.net
Isoform-Specific Sensitivity and Species Differences in Sodium Channels
The sensitivity of an insect to Pyrethrin II can be influenced by the specific isoforms of voltage-gated sodium channels it expresses. nih.govacs.org Different isoforms, encoded by a multigene family, can exhibit varying degrees of sensitivity to pyrethroids. researchgate.netnih.gov This variation is a key factor in the differential toxicity of pyrethroids across different insect species. nih.gov
Furthermore, mutations in the sodium channel gene can lead to resistance to pyrethroids, a phenomenon known as knockdown resistance (kdr). nih.govmdpi.com These mutations often occur in or near the pyrethroid binding sites and reduce the sensitivity of the channel to the insecticide. mdpi.comnih.gov For instance, a single amino acid substitution in a highly conserved region of the sodium channel has been shown to significantly impact pyrethroid sensitivity. nih.gov The presence of specific amino acid residues at certain positions can determine whether an insect is susceptible or resistant to the effects of Pyrethrin II. nih.govportlandpress.com
| Factor | Impact on Pyrethrin II Sensitivity |
| Sodium Channel Isoform | Different isoforms exhibit varying sensitivities to pyrethroids. nih.govacs.org |
| Gene Mutations (kdr) | Mutations can decrease the binding affinity of Pyrethrin II, leading to resistance. mdpi.comnih.gov |
| Species-Specific Differences | Variations in sodium channel structure between species contribute to differential toxicity. nih.gov |
Secondary Molecular Targets and Modulatory Effects in Insects
Interaction with Voltage-Gated Calcium Channels
Pyrethrin II and other pyrethroids have been shown to modulate the activity of voltage-gated calcium channels (VGCCs). nih.govwikipedia.orgnih.gov These channels play a crucial role in neurotransmitter release and other essential neuronal functions. researchgate.net The interaction with VGCCs is considered a secondary mechanism of action for pyrethroids. nih.gov
Some studies have reported that pyrethroids can enhance the influx of calcium ions through certain types of VGCCs. nih.govnih.gov This increased intracellular calcium can further disrupt normal nerve function and contribute to the neurotoxic symptoms observed in poisoned insects. nih.gov The effects of pyrethroids on calcium channels can be complex, with some studies showing stimulatory effects and others inhibitory, depending on the specific pyrethroid and the type of calcium channel involved. nih.gov For example, the N-type VGCC has been identified as being particularly sensitive to pyrethroid exposure. nih.gov
| Channel Type | Observed Effect of Pyrethroids | Reference |
| N-type Voltage-Gated Calcium Channel | Increased current, enhanced neurotransmitter release | nih.gov |
| T-type Voltage-Gated Calcium Channel | Primary effects seen at low concentrations | researchgate.net |
Disruption of Other Cellular Processes and Enzymes (e.g., ATPases)
Beyond its effects on ion channels, Pyrethrin II and other pyrethroids can disrupt other critical cellular functions, notably those involving ATPases. patsnap.comannualreviews.orgpsu.edu ATPases are enzymes vital for numerous cellular processes, including the maintenance of ion gradients across cell membranes, which is essential for nerve function.
Research has indicated that pyrethrins (B594832) can inhibit the activity of total ATPases in the cerebral synaptosomes of rats. psu.edu This inhibition can weaken the insect by interfering with energy production and other essential cellular functions, thereby accelerating its demise. patsnap.com
Specifically, two types of ATPases have been implicated:
Mg2+-ATPases: Type I and Type II pyrethroids have been shown to inhibit oligomycin-sensitive Mg2+-ATPases. annualreviews.org
Ca2+-ATPases: These enzymes are crucial for regulating intracellular calcium levels. Early research demonstrated that DDT and pyrethroids affect Ca2+-dependent ATPases. annualreviews.org Natural pyrethrins were found to preferentially affect Ca-ATPase activity. lsu.edu
Neurophysiological Manifestations of Pyrethrin II Action in Insects
The biochemical disruptions caused by Pyrethrin II at the molecular level manifest as a series of distinct neurophysiological symptoms in insects. These symptoms are a direct result of the insecticide's interference with the normal functioning of the nervous system.
Hyperexcitation, Repetitive Discharges, and Persistent Depolarization
A primary and well-documented effect of Pyrethrin II and other Type I pyrethrins is the induction of neuronal hyperexcitability. patsnap.comannualreviews.orgnih.govwho.intwho.intnih.govmdpi.com This is characterized by repetitive firing of nerve impulses, often in long trains, following a single stimulus. annualreviews.orgmdpi.com This phenomenon is a direct consequence of the prolonged opening of voltage-gated sodium channels, which leads to a sustained influx of sodium ions and a persistent depolarization of the nerve membrane. patsnap.comnih.govwho.int
This persistent depolarization prevents the nerve cell from repolarizing and returning to its resting state, leading to uncontrolled and continuous firing of electrical signals. patsnap.com This hyperactivity is a hallmark of pyrethrin poisoning and is the underlying cause of the tremors and convulsions observed in affected insects. patsnap.comnih.gov
Progression to Motor Dysfunction, Paralysis, and Lethality
The initial phase of hyperexcitation and repetitive discharges ultimately progresses to more severe symptoms. The continuous and uncontrolled nerve firing leads to motor dysfunction, characterized by a loss of coordination and uncontrolled muscle twitching. umk.plnih.gov As the poisoning progresses, the persistent depolarization of nerve membranes can lead to a block in nerve impulse transmission. annualreviews.org
This nerve block results in paralysis, a state where the insect is immobilized. patsnap.comwho.intumk.plnih.gov The combination of neuronal exhaustion from hyperactivity, disruption of vital cellular processes, and eventual nerve block leads to the death of the insect. patsnap.comnih.gov This rapid "knockdown" effect is a characteristic feature of pyrethrin insecticides. patsnap.com
Differentiation of Type I and Type II Pyrethrin Action Syndromes: Focus on Pyrethrin II Characteristics
Pyrethroid insecticides are broadly classified into two categories, Type I and Type II, based on their chemical structure and the distinct poisoning syndromes they produce in mammals and, to a lesser extent, in insects. nih.govannualreviews.orgwho.intmontana.educdc.govnih.gov Pyrethrin II, as a natural pyrethrin, exhibits the characteristics of a Type I compound.
| Feature | Type I Pyrethroids (e.g., Pyrethrin II) | Type II Pyrethroids |
| Chemical Structure | Lack an α-cyano group. nih.govresearchgate.netcdc.gov | Contain an α-cyano group. nih.govresearchgate.netcdc.gov |
| Toxicity Syndrome (Mammals) | T-syndrome: tremors, aggressive behavior, hypersensitivity, prostration. who.intcdc.gov | CS-syndrome: choreoathetosis (writhing), profuse salivation, burrowing behavior, clonic seizures. who.intmontana.educdc.govnih.gov |
| Primary Site of Action | Peripheral and central nervous system. umk.pl | Primarily the central nervous system. umk.pl |
Influence on Neurotransmitter Release Mechanisms
The insecticidal action of Pyrethrin II, a prominent member of the natural pyrethrins, involves significant disruption of neural communication, primarily through its influence on neurotransmitter release. The fundamental mechanism is rooted in its interaction with voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. sci-hub.seuu.nlnih.govkpic.euscispace.com Pyrethrin II binds to these channels, modifying their gating kinetics by prolonging the period they remain open after a nerve impulse. researchgate.netresearchgate.net This delayed closing of the sodium channels results in a persistent influx of sodium ions (Na+), leading to prolonged membrane depolarization. sci-hub.seuu.nl
This sustained depolarization of the presynaptic nerve terminal is a critical step that triggers an enhanced release of neurotransmitters into the synaptic cleft. sci-hub.seuu.nlnih.govannualreviews.org Electrophysiological studies have demonstrated that the application of pyrethroids to insect motor nerve terminals causes an initial increase in the frequency of miniature excitatory postsynaptic potentials (mEPSPs) recorded in the associated muscle, which is a direct indicator of increased neurotransmitter release. annualreviews.org This effect is directly attributable to the action on sodium channels, as it is abolished by tetrodotoxin (B1210768) (TTX), a specific blocker of VGSCs. annualreviews.org
While the primary target remains the voltage-gated sodium channel, some research suggests that pyrethroids may also have secondary effects on voltage-gated calcium channels (VGCCs). nih.gov An enhanced influx of calcium, potentially through direct action on VGCCs, could also contribute to the excessive neurotransmitter release observed during intoxication. nih.gov The combination of these actions leads to a state of hyperexcitability in the insect's nervous system, characterized by repetitive and uncontrolled nerve firing, which ultimately results in paralysis and death. kpic.euresearchgate.net
| Neurological Target/Process | Observed Effect | Underlying Mechanism | Supporting Evidence |
|---|---|---|---|
| Voltage-Gated Sodium Channels (VGSCs) | Prolonged open state | Pyrethrin II binds to the channel, slowing its inactivation and deactivation kinetics. researchgate.net | Voltage-clamp studies showing prolonged sodium tail currents. sci-hub.seuu.nl |
| Nerve Membrane Potential | Sustained depolarization | Excessive influx of Na+ ions through modified VGSCs. sci-hub.seannualreviews.org | Direct measurement of nerve terminal depolarization. annualreviews.org |
| Neurotransmitter Release | Enhanced release from presynaptic terminals | Depolarization of the nerve terminal triggers the opening of voltage-gated calcium channels, leading to neurotransmitter vesicle fusion and release. annualreviews.orgnih.gov | Increased frequency of miniature excitatory postsynaptic potentials (mEPSPs). annualreviews.org |
| Postsynaptic Nerve Firing | Repetitive, uncontrolled discharges | Overstimulation of postsynaptic receptors by excess neurotransmitter. sci-hub.seuu.nlkpic.eu | Recording of repetitive nerve impulse trains in sensory nerve fibers. sci-hub.seuu.nl |
Sub-lethal Behavioral Effects: Feeding Deterrence Mechanisms in Insects
At concentrations below those that cause mortality, Pyrethrin II exhibits significant behavioral effects, most notably as a potent feeding deterrent. researchgate.netnih.gov This antifeedant property has been observed in various insect species, including the black blowfly, Phormia regina. researchgate.netnih.govdntb.gov.ua Research has shown that natural pyrethrins, as well as synthetic Pyrethrin I and II, can induce feeding deterrence at concentrations as low as 16 times below the threshold that causes insect knockdown. researchgate.netnih.govdntb.gov.ua This rapid deterrence suggests a defensive role for pyrethrins in their source, the pyrethrum flower, by preventing insect herbivores from feeding long before the onset of lethal insecticidal action. researchgate.netnih.gov
The mechanism underlying this feeding deterrence is believed to be a direct and immediate action on the insect's oral gustatory system. researchgate.netnih.govdntb.gov.ua Studies have observed that when insects like the blowfly encounter food sources treated with deterring, sub-lethal concentrations of pyrethrins, their feeding attempts are quickly interrupted. researchgate.netnih.gov This interruption is characteristically followed by intensive grooming of the proboscis, the insect's feeding tube. researchgate.netnih.govdntb.gov.ua This specific behavior strongly suggests that Pyrethrin II acts as an irritant to the oral taste organs, triggering an aversive response. researchgate.netatlas.jpatlas.jp
This mode of action appears to be distinct from that of conventional unpalatable substances. researchgate.netnih.gov For instance, while insects also avoid feeding on substances like quinine (B1679958) or high concentrations of salt, the characteristic and intensive proboscis grooming is not observed, indicating a different sensory and neurological pathway of deterrence. researchgate.netnih.govdntb.gov.ua The irritation is likely a manifestation of the neurotoxic action of Pyrethrin II on the gustatory neurons themselves. researchgate.net
| Compound Type | Example | Observed Behavior | Inferred Mechanism |
|---|---|---|---|
| Pyrethrins (Sub-lethal) | Pyrethrin II | Feeding interrupted, followed by intensive proboscis grooming. researchgate.netnih.gov | Direct irritation of oral gustatory neurons. researchgate.netresearchgate.netatlas.jp |
| Unpalatable Tastants | Quinine, NaCl | Feeding avoidance, but no intensive proboscis grooming. researchgate.netnih.gov | Activation of standard bitter/salt taste receptors. |
Even at doses that are not lethal, Pyrethrin II induces a range of neuromuscular responses that alter insect behavior. plos.orgresearchgate.net The core action of prolonging sodium channel opening leads to the generation of repetitive, spontaneous discharges in nerve cells, particularly within the sensory nervous system. sci-hub.seuu.nlnih.gov This neural hyperexcitability manifests as distinct physical symptoms.
Insects exposed to sub-lethal concentrations of pyrethroids often exhibit hyperactivity, tremors, and a general lack of coordination. researchgate.netudelas.ac.panih.gov These symptoms can significantly impair crucial behaviors. For example, studies on honeybees have demonstrated that sub-lethal exposure to pyrethroids results in a measurable locomotor deficit, which would compromise their ability to perform tasks within the hive. plos.org Similarly, the ability of parasitoid wasps to find hosts can be disrupted. udelas.ac.pa This loss of coordinated movement and hyperactivity is a direct consequence of the uncontrolled firing of motor neurons, which disrupts normal muscle function and prevents purposeful action. scielo.br
Synthetic Chemistry and Derivatization Research of Pyrethrin Ii
Total Chemical Synthesis of Pyrethrin II and its Chiral Stereoisomers
The total synthesis of pyrethrin II and its chiral stereoisomers is a challenging endeavor due to the presence of multiple chiral centers and a geometrically specific double bond in its structure. The natural and most active form of pyrethrin II is an ester of (1R,3R)-pyrethric acid and (S)-pyrethrolone. mdpi.com
A significant achievement in this area was the chiral total synthesis of all six natural pyrethrins (B594832), including pyrethrin II. acs.orgnih.gov This work involved the separate synthesis of the acidic and alcoholic moieties, followed by their esterification. acs.orgnih.gov
Key aspects of these syntheses include:
Stereocontrolled synthesis of the constituent moieties: This involves creating the correct 3D arrangement of atoms in both pyrethric acid and pyrethrolone (B1236646).
Esterification: The final step involves coupling the acid and alcohol components. Researchers have successfully utilized reagents like TsCl/N-methylimidazole for this purpose. acs.orgnih.gov
The synthesis of pyrethroids, including pyrethrin II, is often achieved in the final stage through the esterification of the vinyl cyclopropane (B1198618) carboxylic acids or their activated forms. arkat-usa.org Over time, more advanced diastereoselective and enantioselective syntheses have been developed. arkat-usa.org
Synthetic Methodologies for Pyrethrin II Constituent Moieties (e.g., Pyrethric Acid and Pyrethrolone)
The development of efficient synthetic routes to the constituent parts of pyrethrin II, namely pyrethric acid and pyrethrolone, is crucial for its total synthesis and the generation of analogs.
Pyrethric Acid: The synthesis of d-trans pyrethric acid can be achieved by reacting 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic (1R, 2R) acid or its salt with methyl propionate (B1217596) in an anhydrous basic medium. google.com A preferred method involves reacting an alkali metal salt of the acid with methyl propionate that has been pre-treated with a basic agent to form its anionic state. google.com
Another approach to synthesizing the three types of alcohols found in pyrethrins, including pyrethrolone, involves the olefin metathesis of S-allethrolone. google.com The resulting alcohols can then be esterified with the appropriate acid to produce the final pyrethrin. google.com
Development of Pyrethroid Analogs with Modified Structures for Research Purposes
The development of synthetic pyrethroids, which are analogs of natural pyrethrins like pyrethrin II, has been a major area of research. mdpi.comnih.gov These synthetic analogs often possess enhanced stability and insecticidal activity compared to their natural counterparts. nih.gov
Structural modifications have been made to both the acidic and alcoholic moieties of the pyrethrin scaffold. mdpi.com For instance, the integration of aromatic groups into the alcohol portion has led to more stable pyrethroids suitable for agricultural applications. nih.gov The development of these analogs has led to a vast number of new compounds, with over 1,000 synthetic pyrethroids developed. cdc.gov
Research has also focused on creating pyrethroids with specific properties, such as photostability, which is a limitation of natural pyrethrins. mdpi.com This has led to the creation of first and second-generation synthetic pyrethroids with improved environmental persistence. mdpi.com
Environmental Fate and Ecological Toxicology of Pyrethrin Ii in Non Target Organisms
Photostability and Photodegradation Kinetics of Pyrethrin II
The stability of Pyrethrin II in the environment is significantly influenced by its susceptibility to degradation by light.
Pyrethrin II, like other pyrethrins (B594832), is highly susceptible to photodegradation. plantaanalytica.comresearchgate.net Exposure to sunlight and UV irradiation leads to its rapid breakdown. researchgate.netepa.gov Studies on pyrethrin films have shown that they are rapidly degraded by light, with a half-life of approximately 10 minutes upon exposure to sunlight. epa.gov The degradation process results in a complex mixture of decomposition products. epa.gov The rate of photodegradation is influenced by the intensity of the sunlight and the properties of the surface where the compound is present. ekb.eg Formulations containing sunscreens can increase the half-life of pyrethrins by providing protection against sunlight. nih.gov
The environmental matrix plays a crucial role in the stability of Pyrethrin II. In studies conducted on thin films, pyrethrins demonstrated rapid decomposition when exposed to sunlight. epa.gov The disappearance of pyrethrins from these surfaces is primarily attributed to photodegradation, although some loss can also occur through codistillation. nih.gov The presence of other substances, such as mineral oil and emulsifiers in formulations, can decrease losses from codistillation. nih.gov The persistence is generally low on exposed surfaces due to rapid breakdown, which minimizes long-lasting residues. growcycle.com
Degradation by Hydrolysis and Microbial Action in Environmental Systems
In addition to photodegradation, Pyrethrin II is also broken down by chemical and biological processes in soil and water. The primary mechanism for the microbial degradation of pyrethroids is the hydrolysis of the ester bond. frontiersin.orgnih.govresearchgate.net This process is catalyzed by carboxylesterase enzymes produced by a wide range of microorganisms. researchgate.net
Numerous bacterial and fungal species have been identified as capable of degrading pyrethroids. nih.govsciepub.com Bacterial genera such as Bacillus, Pseudomonas, Achromobacter, and Serratia have demonstrated the ability to break down various pyrethroids. sciepub.comfrontiersin.org Microbial activity is considered the dominant process in the degradation of pyrethroids in soil environments. nih.gov The rate of this degradation is dependent on several factors including soil type, organic matter content, moisture, pH, and temperature. sciepub.comfrontiersin.org For instance, the dissipation half-lives of pyrethroids in soil tend to be shorter in the presence of glucose, which can stimulate microbial activity. nih.gov
Environmental Persistence and Dissipation Models
The environmental persistence of Pyrethrin II is generally considered to be low due to its rapid degradation through photolysis and microbial action. plantaanalytica.comnih.gov However, its persistence can vary significantly depending on environmental conditions. In soil, the half-life of pyrethroids can range from a few days to several weeks. sciepub.comequiterre.org For example, deltamethrin (B41696), a synthetic pyrethroid, was reported to be the most persistent among several tested, with a half-life of 21-28 days. sciepub.com
The dissipation of pyrethrins follows first-order kinetics. nih.gov Studies on leaf lettuce have shown different dissipation rates under greenhouse and open-field conditions, with initial concentrations being higher in a greenhouse setting. nih.gov While pyrethroids degrade rapidly in soil and on plants, they can bind to sediment particles in aquatic environments, which can lead to longer persistence in those compartments. bohrium.comresearchgate.netsiu.edu
| Matrix | Condition | Half-Life (T1/2) | Reference |
|---|---|---|---|
| Thin Film | Sunlight Exposure | ~10 minutes | epa.gov |
| Peaches | Field Treatment | 2.3 days | nih.gov |
| Soil | Aerobic | 30 to 100 days (average for pyrethroids) | equiterre.org |
Ecological Impacts on Non-Target Aquatic Invertebrates and Fish
Pyrethrins, including Pyrethrin II, exhibit extremely high toxicity to aquatic organisms. siu.educabidigitallibrary.orgorst.edu Fish and aquatic invertebrates are particularly sensitive to these compounds, with toxic effects observed at very low concentrations. bohrium.comlsu.eduresearchgate.net The high toxicity in fish is partly due to their slower metabolism and elimination of pyrethroids compared to birds and mammals. cabidigitallibrary.org Pyrethroids are readily absorbed through the gills of fish. cabidigitallibrary.org
Acute toxicity, often measured as the median lethal concentration (LC50), is generally observed at concentrations below 10 μg/L for fish. cabidigitallibrary.orgresearchgate.net For some sensitive aquatic invertebrates, the LC50 values can be even lower, often in the nanogram per liter range. researchgate.net Exposure to pyrethroids can lead to a range of adverse effects in fish, including damage to gills, liver, and kidneys, as well as alterations in behavior, biochemistry, and reproductive physiology. cabidigitallibrary.org Runoff from agricultural and urban areas can introduce pyrethroids into aquatic ecosystems, posing a significant risk to these non-target organisms. siu.edunih.govepa.gov
| Organism | Compound | Exposure Time | LC50 Value | Reference |
|---|---|---|---|---|
| Fish (General) | Pyrethroids | 96 hours | < 10 µg/L | cabidigitallibrary.orgresearchgate.net |
| Aquatic Invertebrates (General) | Pyrethroids | - | < 1 µg/L | researchgate.net |
| Lestes lunatus (Aquatic Insect) | Fenvalerate | 24 hours (after 1-hour exposure) | 22.6 µg/L | lsu.edu |
Ecological Impacts on Non-Target Terrestrial Invertebrates (e.g., beneficial insects, pollinators)
While highly effective against pest insects, Pyrethrin II also poses a risk to non-target terrestrial invertebrates, including beneficial insects and crucial pollinators like honey bees. orst.edudefensiveendblitz.com Pyrethrins are broad-spectrum insecticides that affect the nervous system of insects, leading to paralysis and death upon contact. orst.edusaferbrand.com
Pyrethrins are known to be highly toxic to honey bees. orst.edu However, several factors can mitigate this risk to some extent. The compound breaks down rapidly in sunlight, reducing its persistence in the environment. growcycle.comblogspot.com Additionally, pyrethrins can have a repellent effect on bees, which may limit their exposure. orst.edu To minimize harm to pollinators, it is often recommended to apply pyrethrin-based products during times when these insects are not active, such as early morning or late evening. growcycle.comblogspot.com The impact on other beneficial terrestrial invertebrates, such as predatory ground beetles and earwigs, can vary, with some studies on synthetic pyrethroids indicating that predatory species (zoophages) may exhibit greater tolerance than plant-eating species (phytophages). ecology.dp.ua
Biomonitoring and Environmental Assessment Methodologies in Ecological Studies
Biomonitoring and environmental assessment are critical methodologies for evaluating the presence and ecological impact of Pyrethrin II in various ecosystems. These studies involve the analysis of environmental samples and the observation of biological responses in non-target organisms to understand the potential risks associated with this natural insecticide.
Analytical Methods for Detection
Sensitive analytical techniques are necessary for the detection and quantification of Pyrethrin II and other pyrethrins in environmental matrices. The most common and well-established methods involve chromatographic techniques. nih.gov
Gas Chromatography (GC): This is a widely used technique for analyzing pyrethrins in environmental samples. cdc.govresearchgate.net It is often paired with detectors like the electron capture detector (ECD), flame ionization detector (FID), or mass spectrometry (MS) for enhanced sensitivity and specificity. nih.govcdc.gov GC-MS, in particular, is a powerful tool for identifying and quantifying pyrethrin residues. usgs.gov
High-Performance Liquid Chromatography (HPLC): HPLC, frequently coupled with an ultraviolet (UV) detector or mass spectrometry (HPLC-MS), is another primary method for pyrethrin analysis, especially in water samples. nih.govcdc.gov
These methods can achieve detection limits in the parts per billion (ppb) or µg/L range in water and can also be adapted for soil, sediment, and biological tissue analysis. cdc.govusgs.gov
Biomonitoring and Biomarkers
Biomonitoring provides a direct measure of exposure by analyzing the levels of contaminants in organisms or by observing biological effects.
Indicator Species: Certain non-target organisms that are particularly sensitive to pyrethrins can serve as indicators of environmental contamination. Aquatic invertebrates and fish are often monitored in ecological risk assessments. epa.gov
Biomarkers: The measurement of specific biological responses, known as biomarkers, can indicate exposure to pyrethrins. While much of the research focuses on the broader class of pyrethroids, the principles apply to Pyrethrin II. nih.gov For instance, urinary metabolites can be used as biomarkers of exposure in vertebrates. nih.govnih.gov
Environmental Assessment Studies and Research Findings
Environmental assessment studies aim to determine the real-world concentrations and effects of Pyrethrin II on ecosystems. These often involve analyzing samples from areas with known pyrethrin use. Although specific data for Pyrethrin II is often grouped with other pyrethrins, these studies provide valuable insights.
Research has shown that pyrethrins can be detected in various environmental compartments. A study analyzing duplicate-diet solid food samples found that 49% of all samples contained at least one target pyrethroid, with cis/trans-permethrin and bifenthrin (B131952) being the most frequently detected. nih.gov
The following table presents a summary of detection methods and their applications for pyrethrins in environmental samples, which are applicable to Pyrethrin II.
| Analytical Method | Sample Matrix | Typical Detection Limit | Reference |
| GC-ECD/MS | Water, Soil, Sediment | ng/L to µg/kg | cdc.govusgs.govresearchgate.net |
| HPLC-UV/MS | Water | µg/L | nih.govcdc.gov |
| LC/MS/MS | Food | Not Specified | nih.gov |
This table provides a general overview of analytical methodologies for pyrethrin detection.
Ecological risk assessments by regulatory agencies like the U.S. Environmental Protection Agency (EPA) consider the potential risks of pyrethrins to non-target organisms. epa.govregulations.gov These assessments often lead to mitigation measures to limit exposure to sensitive species, particularly in aquatic environments. epa.gov
The table below summarizes the types of ecological effects that are a focus of risk assessments for pyrethrins.
| Organism Group | Type of Effect | Key Concern |
| Aquatic Invertebrates | High Acute Toxicity | Potential for significant population decline. |
| Fish | High Acute Toxicity | Risk of fish kills in contaminated water bodies. epa.gov |
| Terrestrial Invertebrates (e.g., bees) | High Acute Contact Toxicity | Threat to pollinators and other beneficial insects. herts.ac.uk |
This table outlines the primary ecological concerns associated with pyrethrin exposure.
Continued biomonitoring and environmental assessment are essential for understanding the long-term ecological implications of Pyrethrin II use and for developing strategies to minimize its impact on non-target organisms. beyondpesticides.org
Advanced Analytical Methodologies for Pyrethrin Ii Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of pyrethrin analysis, enabling the separation of the six active esters: Cinerin I, Jasmolin I, Pyrethrin I (collectively known as Pyrethrins (B594832) I), and Cinerin II, Jasmolin II, and Pyrethrin II (collectively known as Pyrethrins II). psu.edu Both liquid and gas chromatography have been extensively applied, each with distinct advantages and challenges in the context of Pyrethrin II analysis.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pyrethrins due to its high resolution and its operation at ambient temperatures, which circumvents the issue of thermal degradation common with gas chromatography. cipac.org HPLC methods can be broadly categorized into normal-phase and reversed-phase approaches, with Ultra-High Performance Liquid Chromatography (UHPLC) emerging as a more recent, high-efficiency alternative.
Normal-Phase HPLC (NP-HPLC) has proven effective in separating all six pyrethrin esters. psu.edu These methods typically utilize a polar stationary phase and a non-polar mobile phase. While successful in achieving separation, early NP-HPLC methods were sometimes hampered by long run times and the use of complex mobile phases that were difficult to prepare. psu.edu
A robust NP-HPLC method was developed for the quantitative determination of all six insecticidal components, including Pyrethrin II. psu.edunih.gov This method demonstrated good selectivity, accuracy, and precision. psu.edunih.gov After investigating various reversed-phase options that resulted in the co-elution of interferences, a normal-phase method was established that provided optimal separation of each ester without significant matrix interference. psu.edu The selection of a suitable detector wavelength, such as 240 nm, is crucial to minimize interference from minor components in the sample matrix. psu.edu
One specific NP-HPLC method employs a silica-based cyano (CN) column. For the separation of the six pyrethrin esters, including Pyrethrin II, semipreparative NP-HPLC has been used to isolate milligram quantities of each compound for use as standards. amazonaws.com
Table 1: Example of a Normal-Phase HPLC Method for Pyrethrin Analysis
| Parameter | Condition |
|---|---|
| Instrument | HP1100 HPLC system with a diode-array detector |
| Column | Spherex Cyano (25 cm × 4.6-mm i.d., 5-µm particle size) |
| Mobile Phase | 97.75:2.25 hexane–THF |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
This table is based on a developed normal-phase HPLC method for separating pyrethrum extract. psu.edu
Reversed-Phase HPLC (RP-HPLC) is another common approach for pyrethrin analysis, utilizing a non-polar stationary phase and a polar mobile phase. While initial attempts at RP-HPLC separation of all six esters were successful, they were often compromised by the co-elution of small, unidentified interfering components from the extract matrix, particularly with jasmolin I and II. psu.edu
Despite these challenges, various RP-HPLC methods have been developed. A method using a C8 octyl column with 5-µm particles, coupled with a binary mobile phase and temperature control, has been described for the direct determination of the six pyrethrin esters. researchgate.net Another RP-HPLC method utilizes a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.com This method employs a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com An isocratic RP-HPLC method using an acetonitrile and water mobile phase (65:35 v/v) has also been validated for the determination of the six pyrethrin components. cipac.org
Table 2: Example of a Reversed-Phase HPLC Method for Pyrethrin II Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | Mass-Spec (MS) compatible (with formic acid instead of phosphoric acid) |
This table describes a reverse-phase HPLC method for the analysis of Pyrethrin II. sielc.com
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. thermofisher.com UHPLC systems operate at much higher pressures, allowing for the use of columns packed with smaller particles (typically sub-2 µm), which leads to improved separation efficiency.
A robust UHPLC method coupled with UV and Charged Aerosol Detection (CAD) has been developed to resolve and quantify all Type I and II pyrethrins, including Pyrethrin II, found in pyrethrum oil extracts and commercial products. thermofisher.com This method is simple, requiring only dilution, filtration, and injection, and demonstrates high precision and sensitivity. thermofisher.com The complementary nature of UV and CAD detectors is advantageous; while the UV detector is highly sensitive for the six major pyrethrins, the CAD is superior for detecting highly hydrophobic components. thermofisher.com The development of UHPLC-MS/MS methods also provides a suitable alternative to GC-MS/MS for the routine analysis of pyrethroids in various matrices. nih.gov
Gas Chromatography (GC) has been used for the analysis of pyrethrins; however, its application is often complicated by the thermal instability of the pyrethrin esters, particularly Pyrethrin II. cipac.orgepa.gov Because of this thermal lability, analytical methods based on liquid chromatography are often preferred. researchgate.net
The use of capillary columns in GC offers high resolution for separating complex mixtures. nih.govacs.org However, the thermal degradation of Pyrethrin I and Pyrethrin II esters under capillary GC conditions is a well-documented issue. epa.gov The Pyrethrins II esters, and specifically Pyrethrin II, are more susceptible to thermal degradation in the GC injection port and column than the Pyrethrins I esters. epa.gov This degradation can preclude reliable quantification. epa.gov
Studies have shown that while it is possible to separate all six esters with minimal degradation using certain GC-MS techniques under chemical ionization conditions, these methods may lack the sensitivity required for residue analysis. epa.gov Attempts to replicate capillary GC conditions from other studies have often resulted in similar thermal degradation problems. epa.gov Therefore, when using GC for the analysis of pyrethrins, careful optimization of parameters and an awareness of the potential for thermal degradation of Pyrethrin II are critical for obtaining accurate results.
Countercurrent Chromatography (CCC) including Centrifugal Partition Chromatography (CPC) and High-Speed Counter-Current Chromatography (HSCCC)
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thus preventing the irreversible adsorption and denaturation of samples. semanticscholar.orgaocs.org This method relies on the partitioning of solutes between two immiscible liquid phases. aocs.orgglobalresearchonline.net One phase is held stationary by a centrifugal field, while the mobile phase is pumped through, facilitating the separation of compounds based on their differential partitioning. semanticscholar.orgplantaanalytica.com CCC and its variations, such as Centrifugal Partition Chromatography (CPC) and High-Speed Counter-Current Chromatography (HSCCC), have proven to be effective for the separation and purification of pyrethrins. researchgate.netresearchgate.net
Centrifugal Partition Chromatography (CPC)
CPC, a form of countercurrent chromatography, has been successfully employed for the baseline separation of pyrethrins, including Pyrethrin II. semanticscholar.org This technique is particularly advantageous for separating structurally similar and hydrophobic compounds like pyrethrins, which are challenging to resolve using conventional chromatographic methods. researchgate.net In a notable study, a two-step purification process was developed where pyrethrin groups I and II were first separated by normal-phase liquid chromatography. Subsequently, CPC was used to separate the individual components within each group. semanticscholar.orgresearchgate.net For the Pyrethrin II group, a specific solvent system was optimized to achieve multi-gram scale separation. semanticscholar.orgresearchgate.net This process yielded individual pyrethrins with a purity exceeding 99%. semanticscholar.org The absence of a solid support in CPC prevents chemical degradation that can occur with other chromatographic techniques, allowing for full recovery of the constituents. semanticscholar.org
A key aspect of a successful CPC separation is the selection of an appropriate biphasic solvent system. For the separation of the Pyrethrins II group, which includes Pyrethrin II, Cinerin II, and Jasmolin II, a specific solvent system has been shown to be effective.
| Component | Volume Ratio |
| Heptane | 8 |
| tert-Butyl methyl ether | 1 |
| Acetonitrile | 5 |
| Water | 1.5 |
| This table details the optimized solvent system for the separation of Pyrethrin II group compounds using Centrifugal Partition Chromatography (CPC) in ascending mode. semanticscholar.orgresearchgate.net |
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is another advanced form of CCC that has been applied to the purification of pyrethrins from crude extracts. researchgate.netnih.gov This technique has been shown to be a rapid method for obtaining high-purity pyrethrins. researchgate.net One innovative HSCCC method utilized a coordination complex with silver nitrate (B79036) in the two-phase solvent system. researchgate.netnih.gov The addition of silver nitrate significantly enhanced the separation factor of the pyrethrins, allowing for the one-step separation of multiple pyrethrins, including Pyrethrin II, from a crude extract with purities over 95%. researchgate.netnih.gov The isolated compounds were subsequently identified using mass spectrometry and NMR spectroscopy. researchgate.netnih.gov
In a specific application, HSCCC was used to separate five different pyrethrins from a pyrethrum extract. The following table summarizes the results of this one-step separation.
| Pyrethrin | Amount Obtained (mg) from 400 mg Crude Extract | Purity |
| Cinerin II | 31.2 | >95% |
| Pyrethrin II | 43.9 | >95% |
| Jasmolin II | 39.1 | >95% |
| Pyrethrin I | 32.4 | >95% |
| Jasmolin I | 16.0 | >95% |
| This table presents the yield and purity of pyrethrins isolated from a crude extract using High-Speed Counter-Current Chromatography (HSCCC). researchgate.netnih.gov |
Supercritical Fluid Chromatography (SFC) for Pyrethrin II
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" technology for separation science, offering rapid separations often without the use of large volumes of organic solvents. tandfonline.com This technique has been shown to be a suitable and sensitive alternative to traditional methods like gas chromatography (GC) for the analysis of pyrethroids, including by extension, Pyrethrin II. eurl-pesticides.eunih.govresearchgate.net
Research has demonstrated that SFC coupled with tandem mass spectrometry (SFC-MS/MS) provides comparable sensitivity, matrix effect, and linearity to GC-MS/MS for pyrethroid analysis in complex matrices like vegetables. eurl-pesticides.eunih.govresearchgate.netacs.org The limits of quantification using SFC can be as low as 2 μg/kg. eurl-pesticides.eunih.govresearchgate.net The ionization efficiency in SFC-MS/MS, particularly with electrospray ionization (ESI), is enhanced due to the low flow rates and absence of water, which increases the sensitivity for certain chemical classes like pyrethroids. researchgate.net
SFC has also been successfully coupled with ultraviolet (UV) detection for the separation and quantification of pyrethroids in various samples. tandfonline.com This method has shown good resolution and distinct identification of pyrethroid peaks with retention times ranging from 8.4 to 22.9 minutes. tandfonline.com The limits of detection for pyrethroid insecticides using SFC with UV detection were found to be between 0.31 and 0.54 ppm. tandfonline.com
| Parameter | Finding |
| Alternative to GC | SFC offers a suitable alternative to GC for pyrethroid analysis. eurl-pesticides.eunih.govresearchgate.net |
| Sensitivity (SFC-MS/MS) | Limits of quantification are close to 2 μg/kg. eurl-pesticides.eunih.govresearchgate.net |
| Sensitivity (SFC-UVD) | Limits of detection range from 0.31 to 0.54 ppm. tandfonline.com |
| Advantages | Rapid separations, reduced organic solvent use, high resolution. tandfonline.com |
| This table summarizes key findings regarding the use of Supercritical Fluid Chromatography (SFC) for the analysis of pyrethroids. |
Detection and Quantification Methods in Academic Research
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Pyrethrin II Analysis
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS), often coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), are powerful tools for the identification and quantification of Pyrethrin II. nih.govnih.govshimadzu.com
LC-MS/MS has been established as a simple, efficient, and fast method for the simultaneous quantification of multiple pyrethrins, including Pyrethrin II, in various matrices. nih.govresearchgate.net In positive electrospray ionization mode, pyrethrins typically form precursor ions as [M+H]⁺ adducts. nih.gov The total run time for analyzing a single sample can be less than 7 minutes. nih.gov
GC-MS is also widely used, though standard electron ionization (EI) can result in extensive fragmentation where the molecular ion is often absent, which can complicate identification. nih.govrsc.org Different GC-MS techniques, such as those using a triple quadrupole MS/MS or a high-resolution orbital ion trap (orbitrap), have been compared for pyrethroid analysis. nih.govrsc.org While nontargeted LPGC-orbitrap can offer high selectivity, it may not always achieve the necessary detectability. nih.gov In contrast, Cold EI-SIM and LPGC-MS/MS generally meet the required detection limits for targeted pyrethroids. nih.gov
A study developed an LC-MS method with electron ionization for analyzing pyrethrin extracts, which provided good resolution of the six pyrethrins. wiley.com The detection and quantification limits for this method were in the ranges of 0.04-0.38 mg/g and 0.14-1.25 mg/g, respectively. wiley.com
| Technique | Ionization Mode | Key Findings |
| LC-MS/MS | Positive ESI | Fast analysis (<7 min), pyrethrins form [M+H]⁺ adducts. nih.gov |
| GC-MS (various) | EI, Cold EI | Standard EI shows extensive fragmentation; Cold EI-SIM and LPGC-MS/MS meet detection limits. nih.gov |
| LC-MS | Electron Ionization | Good resolution of six pyrethrins; LODs 0.04-0.38 mg/g. wiley.com |
| This table presents a summary of Mass Spectrometry techniques used for Pyrethrin II analysis. |
Ultraviolet (UV) Detection and Spectrophotometry
Ultraviolet (UV) detection, commonly coupled with high-performance liquid chromatography (HPLC), is a widely used method for the analysis of pyrethrins. ajol.info Spectrophotometric methods have also been explored for the determination of total pyrethrins.
HPLC with UV detection has been employed for the analysis of pyrethrins in environmental samples like soil and water. ajol.info However, current reversed-phase HPLC methods with UV detection can struggle to fully resolve the closely eluting pyrethrin components without long run times. thieme-connect.com To address this, newer UHPLC systems with advanced diode-array detectors have been developed to improve resolution and detection. thieme-connect.com
Spectrophotometric studies have determined the wavelength of maximum ultraviolet absorption for "pyrethrins II" to be 229 mμ in 95% ethyl alcohol. core.ac.uk A method for the rapid detection of pyrethrins involves measuring the absorbance value at a wavelength of 225 nm with a UV-visible spectrophotometer. google.com
| Technique | Wavelength (λmax) | Key Findings |
| HPLC-UV | Not specified | Used for analysis in soil and water; resolution can be challenging. ajol.info |
| Spectrophotometry | 229 mμ | Determined as the maximum absorption for "pyrethrins II" in 95% ethyl alcohol. core.ac.uk |
| UV-Vis Spectrophotometry | 225 nm | Used for rapid content measurement after extraction. google.com |
| This table summarizes the application of UV detection and spectrophotometry in Pyrethrin II analysis. |
Charged Aerosol Detection (CAD) for Pyrethrin II
Charged Aerosol Detection (CAD) is a universal detection method that can be used with HPLC and UHPLC for the analysis of non-volatile and many semi-volatile compounds, including those without a UV chromophore. thermofisher.comwikipedia.org
A UHPLC method coupled with both UV and CAD has been developed for the analysis of pyrethrins. thermofisher.com This dual-detector approach provides complementary information, with the CAD being particularly effective for detecting highly hydrophobic components. thermofisher.com The method is sensitive, with limits of detection (LODs) for pyrethrins ranging from 8 to 80 ng on-column by CAD. thermofisher.com The precision of this quantitative method is high, with peak area relative standard deviations (RSD) below 2%. thermofisher.com
| Parameter | Finding |
| Sensitivity | LODs range from 8 to 80 ng on-column. thermofisher.com |
| Precision | Peak area RSD is below 2%. thermofisher.com |
| Complementary Nature | CAD is superior for highly hydrophobic components compared to UV detection. thermofisher.com |
| This table highlights the key performance characteristics of Charged Aerosol Detection (CAD) for pyrethrin analysis. |
Electron Capture Detection (ECD), Flame Ionization Detection (FID), and Flame Photometric Detection (FPD)
Gas chromatography (GC) coupled with various detectors is a common approach for the analysis of pyrethrins and pyrethroids in different sample types. cdc.govnih.gov
Electron Capture Detection (ECD) is a sensitive detection system for halogenated synthetic pyrethroids. thaiscience.info GC-ECD methods have been developed for the determination of pyrethroid residues in food and environmental samples. thaiscience.infonih.gov In some cases, due to chromatographic interference with Pyrethrin II congeners, the quantification of total pyrethrins has been based on the combined area of the Pyrethrin I congeners. epa.gov The instrumental limits of detection for pyrethroids using GC-ECD can be as low as 0.22 to 0.63 μg L⁻¹, corresponding to 0.04 and 0.13 μg kg⁻¹ in the matrix. nih.gov
Flame Ionization Detection (FID) , when coupled with GC, is another technique used for the identification and quantification of the six active compounds in pyrethrum extract, including Pyrethrin II. oup.comoup.com GC-FID is preferred for its reliability and ease of operation in analyzing pesticide formulations. scialert.net
Flame Photometric Detection (FPD) is also used in conjunction with GC for the analysis of pyrethrins in environmental media. cdc.gov
| Detector | Coupled with | Application Notes |
| ECD | GC | Sensitive for halogenated pyrethroids; interference can affect Pyrethrin II quantification. thaiscience.infoepa.gov |
| FID | GC | Used for identification and quantification of all six active pyrethrins. oup.comoup.com |
| FPD | GC | Used for the analysis of pyrethrins in environmental samples. cdc.gov |
| This table provides an overview of the use of ECD, FID, and FPD in the analysis of pyrethrins. |
Sample Preparation and Extraction Methodologies for Diverse Research Matrices (e.g., QuEChERS, Solid Phase Extraction)
QuEChERS Method for Pyrethrin II Extraction
The QuEChERS method has gained widespread acceptance for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent usage. nih.gov The technique involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is utilized for cleanup, removing interfering substances from the extract.
Application in Food and Animal Tissues:
The QuEChERS protocol has been successfully applied to complex matrices such as fish tissue for the determination of Pyrethrin II and other pyrethrins. researchgate.net A common procedure involves homogenizing the sample, followed by extraction with acetonitrile. researchgate.netnih.gov For partitioning, a salt mixture, often containing magnesium sulfate (B86663) and sodium chloride, is added to separate the acetonitrile layer from the aqueous and solid phases. nih.govmdpi.com The cleanup (d-SPE) step is crucial for high-fat matrices like fish and dairy products. mdpi.comtandfonline.com This typically involves adding a combination of sorbents, such as primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences like lipids. mdpi.comresearchgate.netkspsjournal.or.kr
In a study analyzing pyrethrins in fish tissue, a modified QuEChERS method was employed, demonstrating its suitability for fatty matrices. researchgate.net For dairy products, which also have high fat and protein content, QuEChERS methods have been developed using 1% acetic acid in acetonitrile for extraction and PSA for purification, achieving excellent recovery and precision. tandfonline.com
Application in Environmental Matrices:
For environmental samples like soil and sediment, the QuEChERS method has also proven effective. lcms.cz Due to the strong adsorption of pyrethroids to soil particles, a hydration step with water prior to acetonitrile extraction is often necessary to improve recovery. lcms.cz A typical procedure involves shaking a mixture of the soil or sediment sample with water, followed by the addition of acetonitrile and QuEChERS salts. lcms.cz The resulting extract is then cleaned using d-SPE. Studies have shown good recoveries for pyrethrins from soil and sediment matrices, generally ranging from 70-120%. lcms.cz
Detailed Research Findings for QuEChERS:
The following table summarizes the performance of QuEChERS-based methods for the analysis of Pyrethrin II in various research matrices.
| Research Matrix | Extraction Details | Analytical Method | Recovery % (RSD %) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Soil & Sediment | Extraction with acetonitrile after hydration, d-SPE cleanup. | LC/MS/MS | 70-120% (RSD not specified) | Not Specified | Not Specified | lcms.cz |
| Edible Mushrooms | Acetonitrile extraction, d-SPE with C18 or PSA. | GC-MS/MS | 72.8-103.6% (<13.0%) | Not Specified | <5.57 | researchgate.net |
| Dairy Products | 1% Acetic acid in acetonitrile extraction, d-SPE with PSA. | UPLC-MS/MS | 89-110% (0.5-9.5%) | Not Specified | 2.0 | tandfonline.com |
| Fish Tissue | Acetonitrile extraction, d-SPE with C18 and PSA. | GC-MS | Recoveries in the range of 75-95% were noted for pyrethrins. | Not Specified | Not Specified | researchgate.net |
| Agricultural Soil | Acetonitrile with acetic acid extraction, no cleanup, dilution with water. | UHPLC-MS/MS | 70-120% (≤20%) | 3.0-7.5 | 10-25 | mdpi.com |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Solid Phase Extraction (SPE) for Pyrethrin II
Solid Phase Extraction (SPE) is a highly effective and versatile technique used for the selective extraction and concentration of analytes from liquid samples. It operates by passing the sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a small volume of a suitable solvent.
Application in Environmental Water Samples:
SPE is particularly well-suited for the analysis of Pyrethrin II in environmental water samples, where the analyte is often present at trace concentrations. usgs.govnih.gov For aqueous samples, reversed-phase SPE cartridges, such as those packed with C18 or hydrophilic-lipophilic balanced (HLB) polymers, are commonly used. usgs.govresearchgate.net
A general procedure for water analysis involves passing a large volume of the water sample through a pre-conditioned SPE cartridge. usgs.gov To enhance the recovery of hydrophobic compounds like Pyrethrin II, the water sample may be modified with a solvent like methanol (B129727) before extraction. researchgate.net After loading the sample, the cartridge is washed to remove interfering compounds, and then the retained Pyrethrin II is eluted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. usgs.gov This eluate can then be concentrated and analyzed. For complex matrices like seawater, a simple cleanup step of washing the SPE cartridge with purified water after sample loading can effectively remove salt matrix effects that might interfere with ionization in mass spectrometry. researchgate.net
Detailed Research Findings for SPE:
The following table presents detailed findings from studies utilizing SPE for the analysis of pyrethroids, including Pyrethrin II, in water matrices.
| Research Matrix | SPE Cartridge/Sorbent | Elution Solvent | Analytical Method | Recovery % (RSD %) | LOD (ng/L) | LOQ (ng/L) | Reference |
| Environmental Water | HLB | Ethyl Acetate / Dichloromethane | GC/MS & GC/MS/MS | >70% (RSD not specified) | 500-1000 (GC/MS/MS) | Not Specified | usgs.gov |
| Environmental Water | Magnetic ZIF-8@DES | Not Applicable (MSPE) | GC-MS/MS | 81.1-97.6% (0.8-8.2%) | 50-210 | Not Specified | nih.gov |
| Ground & Sea Water | C18 | Not specified | LC/ESI-MS | 80-115% (<10%) | Not Specified | Not Specified | researchgate.net |
| Aquaculture Seawater | Florisil | Diethyl ether:acetone:hexane | GC-ECD | 85.9-105.9% (<7.9%) | 37-166 | 120-550 | vliz.be |
| Environmental Water | Ordered TiO₂ Nanotubes | Not Applicable (μ-SPEE) | GC-ECD | 81.9-110.6% (RSD not specified) | 18-70 | Not Specified | nih.gov |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; MSPE: Magnetic Solid-Phase Extraction; μ-SPEE: micro-Solid Phase Equilibrium Extraction.
Advanced Computational and Modeling Approaches in Pyrethrin Ii Research
Molecular Docking and Dynamics Simulations of Pyrethrin II with Target Proteins
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Pyrethrin II, and its target protein at an atomic level. uminho.ptnih.gov These methods are crucial for understanding the mechanism of action of insecticides.
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. uminho.ptmdpi.com For Pyrethrin II, the primary target is the voltage-gated sodium channel (VGSC) in insect nerve cells. nih.govresearchgate.net Docking studies on the broader class of pyrethroids have identified two principal binding sites, designated PyR1 and PyR2, located at the interfaces of different domains within the channel protein. nih.govnih.gov These simulations help to identify the key amino acid residues that interact with the insecticide molecule. The binding of a pyrethroid stabilizes the open state of the sodium channel, leading to prolonged sodium ion influx, nerve hyperexcitability, paralysis, and eventual death of the insect. nih.govresearchgate.net
Following docking, molecular dynamics simulations are employed to study the stability and conformational changes of the Pyrethrin II-VGSC complex over time. acs.orgmdpi.comacs.org MD simulations provide a dynamic view of the binding, revealing how the protein and ligand adjust their shapes to optimize interactions. mdpi.comacs.org These simulations can confirm the stability of binding predicted by docking and calculate the binding free energy, which is a measure of the affinity between the insecticide and its target. nih.govacs.org For instance, simulations can show how the presence of the cyano group in Type II pyrethroids (a category that includes Pyrethrin II) enhances the interaction with the target protein compared to Type I pyrethroids. acs.org
Table 1: Key Concepts in Molecular Docking and Dynamics of Pyrethrin II
| Term | Description | Relevance to Pyrethrin II Research |
|---|---|---|
| Molecular Docking | A computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor). uminho.pt | Predicts how Pyrethrin II fits into the binding sites of the insect voltage-gated sodium channel (VGSC). nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | A computer simulation technique for analyzing the physical movements of atoms and molecules over time. mdpi.comacs.org | Assesses the stability of the Pyrethrin II-VGSC complex and observes conformational changes upon binding. acs.orgacs.org |
| Voltage-Gated Sodium Channel (VGSC) | The primary target protein for pyrethrins (B594832) and pyrethroids in insect nerve cells. nih.govjpionline.org | Binding of Pyrethrin II to VGSC disrupts normal nerve function, leading to insect paralysis and death. researchgate.net |
| Binding Sites (PyR1 & PyR2) | Two distinct receptor sites on the VGSC where pyrethroids are predicted to bind. nih.govnih.gov | Understanding these sites is key to explaining the insecticidal activity and designing new molecules. |
| Binding Free Energy | A thermodynamic quantity that represents the strength of the binding interaction between a ligand and a receptor. nih.gov | A lower binding free energy indicates a stronger, more stable interaction between Pyrethrin II and its target. |
In Silico Modeling of Insect Resistance Mechanisms
Widespread insecticide use has led to the evolution of resistance in many insect populations, a significant challenge in pest control. nih.govnih.gov In silico modeling is a critical tool for understanding the molecular basis of this resistance. The primary mechanism of target-site resistance to pyrethroids is the presence of point mutations in the gene encoding the VGSC. nih.govresearchgate.net
Homology modeling is often the first step in this process. Since experimentally determined structures of the insect VGSC are rare, researchers build three-dimensional models of the protein based on the known structures of homologous proteins from other species. mdpi.comacs.org Using these models, the impact of specific amino acid substitutions, known as knockdown resistance (kdr) mutations, can be investigated. nih.govjpionline.org
Molecular docking and MD simulations are then used to compare the binding of Pyrethrin II to both the wild-type (susceptible) and the mutated (resistant) VGSC. acs.orgjpionline.org These simulations can reveal how a single amino acid change can alter the geometry of the binding pocket, weakening the interactions with the insecticide. jpionline.org This reduced binding affinity means a higher concentration of the insecticide is needed to achieve the same toxic effect, rendering the insect resistant. researchgate.net These computational studies can explain why certain mutations confer resistance and can even predict the emergence of new resistance-conferring mutations, providing valuable information for resistance management strategies. mdpi.comnih.gov
Predictive Models for Environmental Fate and Degradation Kinetics
Understanding the environmental fate of Pyrethrin II is essential for assessing its ecological impact. Predictive models are increasingly used to estimate how the compound behaves and persists in different environmental compartments like soil and water. ucdavis.eduresearchgate.netwhiterose.ac.uk These models use the physicochemical properties of the molecule to predict processes such as photolysis, hydrolysis, and biodegradation. cdc.gov
Pyrethrin II, like other natural pyrethrins, is known to degrade relatively quickly in the environment, particularly when exposed to sunlight. cdc.govacs.org However, its persistence can vary significantly depending on the conditions. For example, the estimated volatilization half-life of Pyrethrin II from soil can be as long as 97 days. cdc.gov In the context of stored crops, its degradation follows pseudo-first-order kinetics. acs.org
Kinetic models are used to describe the rate of degradation and to calculate the half-life (T₁/₂) of the compound under specific conditions. acs.orgresearchgate.net Research on durum wheat treated with a pyrethrin mixture showed that the half-life of Pyrethrin II was influenced by the initial dose. acs.org These predictive models are vital for regulatory agencies to establish guidelines for the safe use of Pyrethrin II and to predict potential environmental concentrations resulting from its application. ucdavis.edunih.govufl.edu
Table 2: Degradation Half-Life of Pyrethrin II on Stored Durum Wheat
| Application Dose | Half-Life (T₁/₂) in Days | Kinetic Model |
|---|---|---|
| Single Dose | 72 | Pseudo first-order. acs.org |
Data derived from a study on the degradation of pyrethrin residues on stored durum wheat. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrethrin II Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netacs.org For Pyrethrin II, QSAR studies can be instrumental in designing new synthetic derivatives with improved insecticidal potency, greater selectivity, or more favorable environmental profiles. nih.govmdpi.comnih.gov
The process involves several steps. First, a set of Pyrethrin II derivatives with known biological activities is selected. Then, a wide range of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the chemical structure, such as steric (size and shape), electronic (charge distribution), and hydrophobic properties. acs.orgnih.gov
Using statistical methods like multiple linear regression, a mathematical model is built that correlates the descriptors with the observed activity. acs.orgnih.gov A robust QSAR model not only predicts the activity of new, untested compounds but also provides insights into which structural features are most important for activity. mdpi.comnih.gov For example, a QSAR model might reveal that increasing the hydrophobicity of a particular part of the molecule enhances its binding to the target protein. This knowledge can then guide synthetic chemists in creating novel, more effective insecticides based on the Pyrethrin II scaffold. mdpi.com While specific QSAR studies focused solely on Pyrethrin II derivatives are not widely published, the methodology has been successfully applied to numerous other classes of insecticides. nih.govmdpi.comnih.gov
Future Perspectives and Emerging Research Avenues on Pyrethrin Ii
Elucidation of Further Biosynthetic Regulation and Metabolic Engineering in Plants
The biosynthesis of pyrethrins (B594832), including Pyrethrin II, is a complex process that the plant regulates through intricate signaling networks. nih.govresearchgate.net Recent research has made significant strides in identifying the genes and enzymes involved in the pathway, which originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) and oxylipin pathways. nih.govoup.com However, a complete understanding of the regulatory mechanisms remains a key research goal. eurekalert.orgresearchgate.net
A central focus of ongoing research is the role of the plant hormone jasmonic acid (JA) and its derivatives, like methyl jasmonate (MeJA), in inducing pyrethrin synthesis. oup.comnih.gov Studies have shown that applying MeJA to T. cinerariifolium leaves can rapidly increase the expression of pyrethrin biosynthesis genes and subsequently elevate the content of pyrethrins, including Pyrethrin I and Pyrethrin II. nih.gov This response is mediated by transcription factors (TFs), with recent studies identifying TcMYC2 as a key regulator that directly binds to the promoters of biosynthesis genes like TcCHS, TcAOC, and TcGLIP to activate their expression. oup.comnih.gov The discovery of such TFs is crucial, as they represent promising targets for metabolic engineering to enhance pyrethrin yields. nih.govnih.gov
Future research will likely focus on:
Identifying the full spectrum of TFs involved in the MeJA-mediated regulatory network. nih.gov
Investigating tissue-specific regulation , as responses to MeJA can differ between leaves and flower heads, where pyrethrins are primarily stored. mdpi.com
Exploring the role of other signaling molecules , such as volatile organic compounds (VOCs) emitted from wounded plants, which can act as signals to enhance pyrethrin production in neighboring plants. oup.com
Metabolic engineering efforts are leveraging this growing knowledge to increase pyrethrin production. nih.gov This includes genetically modifying T. cinerariifolium to overexpress key regulatory genes like TcMYC2 or biosynthetic enzymes. nih.govresearchgate.net Another promising strategy is the reconstruction of the pyrethrin biosynthetic pathway in heterologous hosts, such as tomato or other crop plants. oup.comnih.govresearchgate.net Researchers have successfully produced trans-chrysanthemic acid, a precursor to the acid moiety of pyrethrins, in tomato fruit by expressing the necessary genes from T. cinerariifolium. nih.govresearchgate.net These advancements demonstrate the feasibility of developing alternative, high-yield production platforms for pyrethrin components. nih.govscispace.com
Table 1: Key Genes and Compounds in Pyrethrin II Biosynthesis
| Gene/Compound | Role/Function | Relevant Research Finding | Reference |
|---|---|---|---|
| Methyl Jasmonate (MeJA) | Plant hormone | Induces the expression of pyrethrin biosynthesis genes. | oup.comnih.gov |
| TcMYC2 | Transcription Factor | Positively regulates the expression of key biosynthesis genes (TcCHS, TcAOC, TcGLIP). | oup.comnih.gov |
| TcCHS | Chrysanthemol (B1213662) synthase | Catalyzes an early step in the formation of the chrysanthemic acid moiety. | oup.comnih.gov |
| TcAOC | Allene (B1206475) oxide cyclase | Involved in the jasmonate pathway leading to the rethrolone moiety. | oup.com |
| TcGLIP | GDSL lipase-like protein | Catalyzes the final esterification step to form the pyrethrin molecule. | oup.comportlandpress.com |
| Pyrethric acid | Acid moiety | Forms the acid component of Pyrethrin II. | oup.com |
| Pyrethrolone (B1236646) | Alcohol moiety | An intermediate in the biosynthesis of the alcohol part of Pyrethrin II. | researchgate.netnih.gov |
Development of Novel Pyrethrin II-Based Formulations for Enhanced Environmental Stability (e.g., Nanomaterials)
A significant drawback of natural pyrethrins, including Pyrethrin II, is their low environmental persistence due to rapid degradation by sunlight and oxidation. oup.com While this biodegradability is beneficial for reducing long-term environmental contamination, it can limit the duration of pest control efficacy. To address this, research is increasingly focused on developing advanced formulations that enhance the stability of Pyrethrin II. frontiersin.org
Nanotechnology offers a promising solution through the creation of nanoformulations. frontiersin.org These formulations encapsulate the active ingredient within nanocarriers, providing several advantages:
Improved Environmental Stability: Nanocarriers can protect the pyrethrin molecule from UV radiation and oxidation, extending its half-life in the field. frontiersin.orgmdpi.com Materials like clay and layered double hydroxides (LDHs) have been shown to prevent the volatilization and photodegradation of other pesticides. frontiersin.org
Controlled Release: The encapsulated Pyrethrin II can be released more slowly over an extended period. frontiersin.org This sustained release maintains an effective concentration for longer, potentially reducing the number of applications needed.
Enhanced Efficacy: Nanoformulations can improve the solubility and uptake of the active ingredient, which may allow for lower application rates without sacrificing pest control. frontiersin.org
Various types of nanocarriers are being explored, including lipid-based nanoparticles and polymeric nanocarriers. frontiersin.orgnih.gov Studies on other pyrethroids, such as bifenthrin (B131952) and lambda-cyhalothrin, have demonstrated that nanoformulations can significantly alter their environmental fate, often increasing their persistence in soil compared to conventional formulations. frontiersin.orgnih.gov While direct research on Pyrethrin II nanoformulations is still emerging, the principles and technologies developed for synthetic pyrethroids provide a strong foundation for future work. The goal is to create "all-organic" or green nanopesticides that improve stability while remaining environmentally friendly. frontiersin.org
Novel Resistance Management Strategies and Insecticide Resistance Breaking Agents
The extensive use of any insecticide class, including pyrethrins and their synthetic analogues (pyrethroids), inevitably creates selection pressure that can lead to the development of resistance in pest populations. mdpi.commdpi.com Managing this resistance is critical for maintaining the long-term effectiveness of Pyrethrin II. Future strategies are moving beyond simple application to more integrated and sophisticated approaches. ucanr.educroplife.org.au
Key principles of modern Insecticide Resistance Management (IRM) include:
Rotation of Modes of Action (MoA): The cornerstone of IRM is to avoid the repeated use of insecticides with the same MoA. lucidcentral.orgirac-online.org This involves rotating Pyrethrin II (a sodium channel modulator) with insecticides from different chemical groups that have different target sites in the pest.
'Window' Approach: Instead of rotating with every application, strategies often employ a 'window' system, where an insecticide of a specific MoA is used for a defined period (a "window"), followed by a switch to a different MoA for the next window. croplife.org.aulucidcentral.org This approach is designed to prevent consecutive generations of a pest from being exposed to the same selection pressure.
Integrated Pest Management (IPM): Reducing reliance on chemical controls is fundamental. IPM strategies incorporate non-chemical methods like biological control, crop rotation, and physical barriers to keep pest populations below economic thresholds, ensuring that pesticides are used only when necessary. ucanr.edu
Research is also exploring the use of synergists or "resistance breaking agents." These are compounds that, while not necessarily insecticidal on their own, can enhance the effectiveness of an insecticide against resistant pests. A well-known example is Piperonyl Butoxide (PBO), which inhibits metabolic enzymes (like cytochrome P450s) that insects use to detoxify pyrethroids. mdpi.comnih.gov By blocking this detoxification pathway, PBO can restore the susceptibility of some resistant populations. However, the use of such agents must be carefully managed, as they can also increase toxicity to non-target organisms. nih.gov Another strategy to delay resistance is to avoid tank-mixing insecticides, as this can increase selection pressure for resistance to multiple MoAs simultaneously. ucanr.edu
Advanced Bioremediation Techniques for Environmental Pyrethrin II Contamination
Although natural pyrethrins are biodegradable, their widespread use can lead to contamination of soil and water systems, posing risks to non-target organisms. nih.govfrontiersin.org Advanced bioremediation techniques offer an eco-friendly and cost-effective approach to clean up environments contaminated with pyrethrin residues. frontiersin.orgmdpi.com This approach harnesses the metabolic capabilities of microorganisms to break down pesticides into less harmful substances. mdpi.com
The primary bioremediation strategies being developed are:
Bioaugmentation: This in situ or ex situ technique involves introducing specific, pre-selected microbial strains with a high capacity for degrading pyrethroids into the contaminated environment. mdpi.com Researchers have isolated numerous bacterial and fungal species from polluted sites that are capable of breaking down these compounds. nih.govfrontiersin.org
Biostimulation: This strategy focuses on stimulating the growth and activity of the indigenous microbial populations already present in the contaminated soil or water. mdpi.com This is typically achieved by adding nutrients and optimizing environmental conditions (e.g., oxygen levels, pH) to enhance the natural degradation process. nih.gov
Numerous microorganisms have been identified as effective pyrethroid degraders. Fungal genera such as Aspergillus, Trichoderma, and Cladosporium, along with bacterial genera like Pseudomonas, Bacillus, and Sphingobium, have shown significant potential. nih.govfrontiersin.orgscielo.br Future research in this area aims to isolate more robust and efficient microbial strains, understand the enzymatic pathways involved in degradation, and develop optimized consortia of microbes that can work together to break down Pyrethrin II and its metabolites under various environmental conditions. nih.gov
Table 2: Microbial Genera with Potential for Pyrethroid Bioremediation
| Microbial Genus | Type | Degradation Capability | Reference |
|---|---|---|---|
| Aspergillus | Fungus | Capable of degrading various pyrethroids, including cypermethrin (B145020) and gamma-cyhalothrin. | frontiersin.orgscielo.br |
| Trichoderma | Fungus | Identified as a pyrethroid-degrading fungus. | frontiersin.orgscielo.br |
| Pseudomonas | Bacteria | Strains isolated from contaminated sites show pyrethroid degradation ability. | nih.govfrontiersin.org |
| Bacillus | Bacteria | Used individually and in consortia for degrading pyrethroids. | nih.govfrontiersin.org |
| Sphingobium | Bacteria | Characterized by its ability to degrade various pyrethroids. | nih.govfrontiersin.org |
Exploration of Additional Sub-lethal Biological Activities Beyond Insecticidal Action
While the primary function of Pyrethrin II is its potent insecticidal activity, research is now delving into its sub-lethal effects on both target and non-target organisms. scispace.com These effects occur at exposure concentrations that are not immediately fatal but can have significant biological and ecological consequences. scispace.com Understanding these activities is crucial for a complete environmental risk assessment.
Emerging research has revealed several sub-lethal impacts of pyrethroids:
Reproductive and Developmental Effects: Exposure to sub-lethal doses can negatively impact the reproductive success of insects. Studies have shown reduced egg production and hatching rates in some species. nih.gov Furthermore, transgenerational effects have been observed, where the unexposed offspring of treated parents exhibit prolonged development times. nih.gov
Behavioral Changes: Pyrethroids can alter insect behavior. For instance, sub-lethal exposure has been shown to reduce the locomotor activity of aquatic non-target organisms like Gammarus roeseli. serbiosoc.org.rs
Reduced Longevity: Even if an organism survives initial exposure, its lifespan can be significantly shortened. This has been documented in non-target beneficial insects, such as the parasitoid wasp Trissolcus japonicus, which is a biological control agent. frontiersin.org
Alteration of Chemical Phenotypes: One of the more novel findings is that sub-lethal insecticide exposure can alter the cuticular hydrocarbon (CHC) profiles of insects. nih.gov CHCs are crucial for chemical communication, particularly in processes like mate recognition. Altering these chemical signals could disrupt mating and other social behaviors.
Physiological Stress: Pyrethroids are known to induce the production of reactive oxygen species, indicating they can cause oxidative stress in organisms. nih.gov
Future studies will likely focus on the broader ecological implications of these sub-lethal effects. For example, the impact on pollinator behavior, the disruption of predator-prey interactions, and the long-term consequences for the population dynamics of beneficial insects are all areas requiring further investigation. eurekalert.orguclave.org
Continued Research into Stereoisomer-Specific Activities and Selectivity
Pyrethrin II, like other pyrethrins and pyrethroids, is a chiral molecule, meaning it exists as multiple stereoisomers. hep.com.cnufms.brsemanticscholar.org These isomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. semanticscholar.org This structural difference, or stereoisomerism, is critically important because different isomers can exhibit vastly different biological activities. ufms.bracs.org
Pyrethroids can have one to three chiral centers, leading to several diastereomers and enantiomers. hep.com.cnsemanticscholar.org Key findings in this area include:
Differential Toxicity and Efficacy: It is well-established that the insecticidal potency of pyrethroids often resides in specific isomers. acs.org For many pyrethroids, the 1R-cis and 1R-trans configurations are the most toxic to insects, while the 1S forms are significantly less active. ufms.bracs.org This selectivity is due to how well each isomer fits into the target site (the voltage-gated sodium channel) in the insect's nervous system.
Selective Effects on Non-Target Organisms: The toxicity to non-target species, such as mammals and aquatic life, can also be stereoselective. acs.org Furthermore, some studies suggest that certain isomers may be responsible for specific non-lethal effects, such as potential endocrine-disrupting activities. ufms.brsemanticscholar.orgmdpi.com
Stereoselective Degradation: The rate at which pyrethroids are broken down in the environment and metabolized by organisms can also differ between isomers. hep.com.cn For example, trans-isomers are often degraded more rapidly by certain enzymes than their cis-isomer counterparts. hep.com.cn
Future research must continue to focus on stereoisomer-specific analysis. The ability to separate and test individual isomers is fundamental to fully understanding the structure-activity relationship of Pyrethrin II. ufms.bracs.org This knowledge is essential for developing more selective insecticides that maximize efficacy against target pests while minimizing harm to beneficial organisms and the environment. A deeper understanding of stereochemistry will be crucial for future risk assessments and regulatory decisions regarding pyrethrin-based products. ufms.brsemanticscholar.org
Q & A
Q. How can researchers mitigate batch-to-batch variability in Pyrethrin II bioactivity studies?
- Methodological Answer : Standardize plant material sourcing (e.g., certified Chrysanthemum cinerariifolium cultivars) and pre-process samples under identical conditions (drying temperature, particle size). Use internal standards (e.g., pyrethrin I) to normalize bioactivity measurements. Implement randomized block designs in experiments to control for environmental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
